molecular formula C22H21F4N3O2S B11078947 (2Z)-3-butyl-N-(4-fluorophenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

(2Z)-3-butyl-N-(4-fluorophenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

Cat. No.: B11078947
M. Wt: 467.5 g/mol
InChI Key: GIGJBXKRJXNQAI-UHFFFAOYSA-N
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Description

(2Z)-3-BUTYL-N-(4-FLUOROPHENYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, a butyl group, a fluorophenyl group, and a trifluoromethylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-BUTYL-N-(4-FLUOROPHENYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thiazine ring, introduction of the butyl group, and the attachment of the fluorophenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include thionyl chloride, butylamine, and various fluorinated aromatic compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-BUTYL-N-(4-FLUOROPHENYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The presence of fluorine atoms allows for nucleophilic substitution reactions, where fluorine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; reactions often require catalysts and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

(2Z)-3-BUTYL-N-(4-FLUOROPHENYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (2Z)-3-BUTYL-N-(4-FLUOROPHENYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-BUTYL-N-(4-CHLOROPHENYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE
  • (2Z)-3-BUTYL-N-(4-BROMOPHENYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE
  • (2Z)-3-BUTYL-N-(4-IODOPHENYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE

Uniqueness

The uniqueness of (2Z)-3-BUTYL-N-(4-FLUOROPHENYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21F4N3O2S

Molecular Weight

467.5 g/mol

IUPAC Name

3-butyl-N-(4-fluorophenyl)-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H21F4N3O2S/c1-2-3-11-29-19(30)13-18(20(31)27-16-9-7-15(23)8-10-16)32-21(29)28-17-6-4-5-14(12-17)22(24,25)26/h4-10,12,18H,2-3,11,13H2,1H3,(H,27,31)

InChI Key

GIGJBXKRJXNQAI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC(SC1=NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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